methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate
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Overview
Description
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its high potency and selectivity towards specific cellular targets. Additionally, its synthetic method is relatively simple and yields high purity of the compound. However, one of the limitations is its potential toxicity towards normal cells, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the research on methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate. One potential direction is to further investigate its potential as a neuroprotective agent and its mechanism of action in the brain. Additionally, its potential as a modulator of the immune system could be explored for the development of novel immunotherapies. Furthermore, its potential as a scaffold for the development of new drugs could be investigated through structure-activity relationship studies.
Conclusion:
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate is a promising compound with potential applications in various areas of scientific research. Its synthesis method has been optimized to obtain high yields and purity of the compound, and its biological effects have been extensively studied. Further research is needed to fully understand its mechanism of action and to explore its potential in the development of novel drugs and therapies.
Synthesis Methods
The synthesis of methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of 4-piperidone with nitrophenylacetic acid followed by esterification with methyl chloroformate. The final product is obtained by reacting the intermediate with sodium methoxide. This method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
Methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been found to have potential as a neuroprotective agent and as a modulator of the immune system.
properties
IUPAC Name |
methyl 1-[(E)-3-(2-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-6-12-4-2-3-5-14(12)18(21)22/h2-7,13H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHKPDVNYWFEF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(2E)-3-(2-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate |
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